![molecular formula C15H18N2O4S B4996986 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide, commonly known as "NS-398," is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
This compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH balance within the body.
Biochemical Pathways
The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can lead to downstream effects such as changes in the bicarbonate concentration in the blood, which can impact various physiological processes.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the pH balance within the body due to the inhibition of Carbonic Anhydrase 1 and 2 . This can potentially affect a variety of physiological processes.
properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-9-14(11(2)21-10)15(18)17-8-7-12-3-5-13(6-4-12)22(16,19)20/h3-6,9H,7-8H2,1-2H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQAZCRQMBIGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

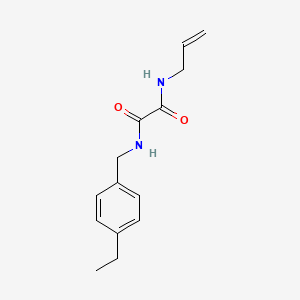
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996911.png)
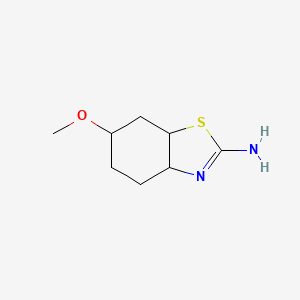
![3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4996916.png)
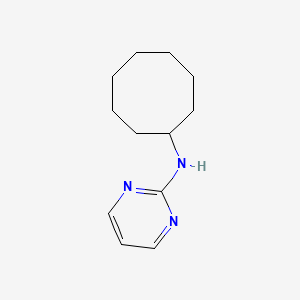
![N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4996946.png)
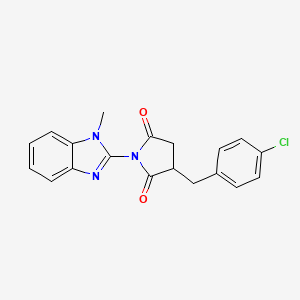
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)
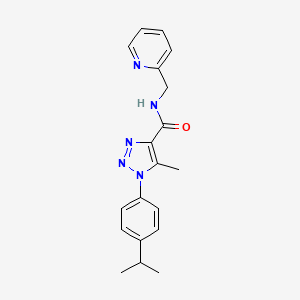
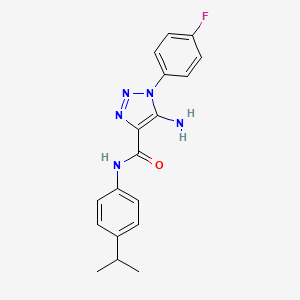
![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)